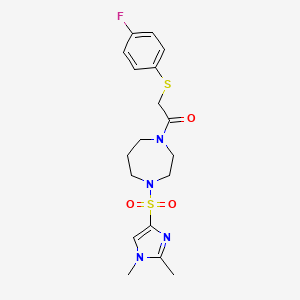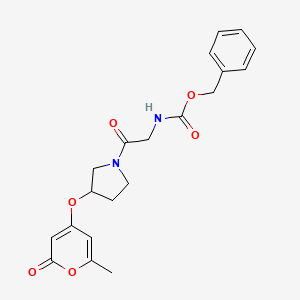
benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a synthetic organic compound with a complex structure that includes a benzyl group, a pyrrolidine ring, and a pyranone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide or through reductive amination of a suitable ketone.
Attachment of the Pyranone Moiety: The 6-methyl-2-oxo-2H-pyran-4-yl group can be introduced via an etherification reaction, where the hydroxyl group of the pyranone reacts with a halogenated pyrrolidine derivative.
Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the benzyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the pyranone and carbamate moieties. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring and benzyl group.
Reduction: Reduced forms of the pyranone and carbamate groups.
Substitution: Substituted derivatives where the benzyl group is replaced by other functional groups.
科学研究应用
Chemistry
In organic synthesis, benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology and Medicine
This compound may have potential applications in medicinal chemistry as a scaffold for drug development. Its structural features could be modified to enhance biological activity against specific targets, such as enzymes or receptors.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical modifications.
作用机制
The mechanism of action of benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The pyrrolidine and pyranone moieties may play a crucial role in binding to these targets, while the benzyl group could influence the compound’s overall bioavailability and stability.
相似化合物的比较
Similar Compounds
Benzyl carbamate: A simpler structure lacking the pyrrolidine and pyranone moieties.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Pyranone derivatives: Compounds with the pyranone moiety but different functional groups attached.
Uniqueness
Benzyl (2-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate is unique due to its combination of a benzyl group, a pyrrolidine ring, and a pyranone moiety
属性
IUPAC Name |
benzyl N-[2-[3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-14-9-17(10-19(24)27-14)28-16-7-8-22(12-16)18(23)11-21-20(25)26-13-15-5-3-2-4-6-15/h2-6,9-10,16H,7-8,11-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMLKSQMKDSIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-fluorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2622293.png)
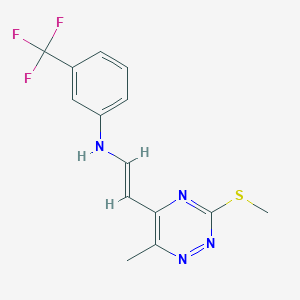
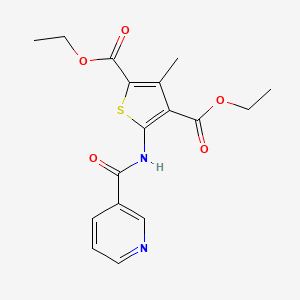
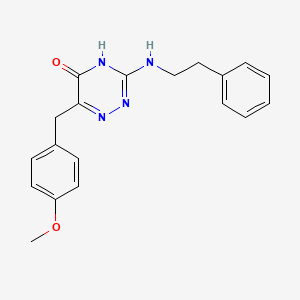
carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2622298.png)
![[1-(Cyclopropylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2622299.png)
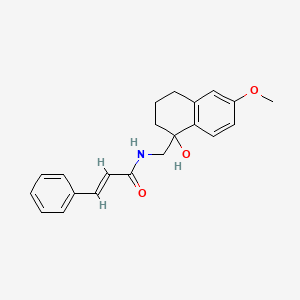
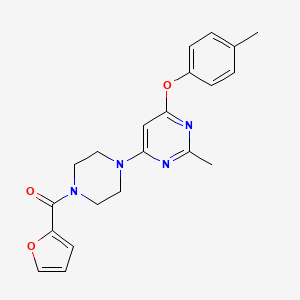
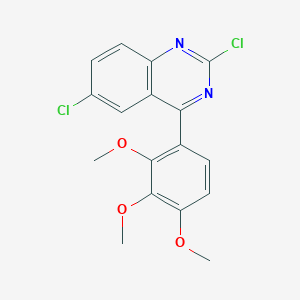
![6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide](/img/structure/B2622305.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2622306.png)
![3-(2-methoxyethyl)-6-methyl-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2622308.png)
![N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)propanamide](/img/structure/B2622310.png)
